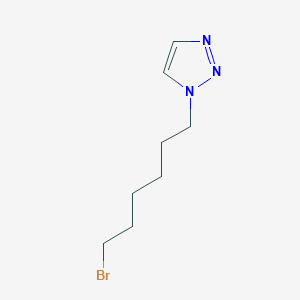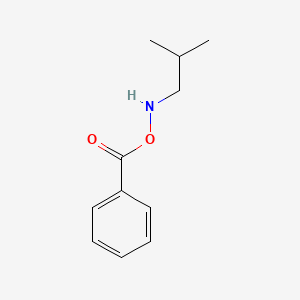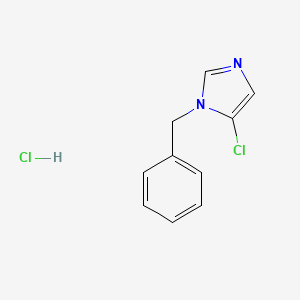
1-(6-Bromohexyl)-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromohexyl)-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromohexyl group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromohexyl)-1,2,3-triazole typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The general steps are as follows:
Preparation of 6-bromohexyl azide: This is achieved by reacting 6-bromohexanol with sodium azide in the presence of a suitable solvent like dimethylformamide.
Cycloaddition Reaction: The 6-bromohexyl azide is then reacted with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromohexyl)-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Coupled Products: More complex triazole-containing molecules.
Applications De Recherche Scientifique
1-(6-Bromohexyl)-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, linking biomolecules for various applications.
Mécanisme D'action
The mechanism of action of 1-(6-Bromohexyl)-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(6-Chlorohexyl)-1,2,3-triazole
- 1-(6-Iodohexyl)-1,2,3-triazole
- 1-(6-Azidohexyl)-1,2,3-triazole
Comparison: 1-(6-Bromohexyl)-1,2,3-triazole is unique due to the presence of the bromine atom, which can be a versatile leaving group in substitution reactions. This makes it particularly useful in synthetic chemistry for creating a wide range of derivatives. Compared to its chloro and iodo counterparts, the bromo compound offers a balance between reactivity and stability.
Propriétés
Formule moléculaire |
C8H14BrN3 |
|---|---|
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
1-(6-bromohexyl)triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-7-12-8-6-10-11-12/h6,8H,1-5,7H2 |
Clé InChI |
YUPHBXRGCSYVID-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)









